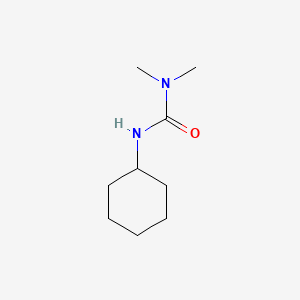

3-Cyclohexyl-1,1-dimethylurea

説明

Overview of Substituted Urea (B33335) Compounds in Chemical Sciences

Substituted ureas are a class of organic compounds characterized by a central urea core with one or more hydrogen atoms on the nitrogen atoms replaced by other functional groups. rsc.orgnih.gov This structural versatility allows for a wide array of derivatives with distinct chemical and physical properties. mdpi.com These compounds are integral to various fields, including medicinal chemistry, materials science, and agrochemicals. rsc.orgnih.govthieme.deresearchgate.netgoogle.com

The synthesis of substituted ureas can be achieved through several methods, such as the reaction of amines with isocyanates, the interaction of amines and alkyl halides with alkali metal cyanates, and the carbonylation of amines. researchgate.net The ability of the urea functional group to form strong hydrogen bonds is a key factor in its widespread use in drug design and materials science. nih.govmdpi.com

Historical Context of 3-Cyclohexyl-1,1-dimethylurea in Scientific Literature

While the synthesis of urea by Friedrich Wöhler in 1828 is a landmark in the history of chemistry, the specific compound this compound appears in scientific literature more recently. nih.gov A patent filed in the 1980s by Fahlberg, a German company, mentioned it as part of a selective herbicide combination. researchgate.net Later, in 1995, a patent from Mitsubishi Gas Chemical Co. in Japan included this compound in relation to traction drive oils. researchgate.net

More recent research has highlighted its role as a key intermediate in the synthesis of pharmaceuticals. google.com For instance, it is utilized in the preparation of the antipsychotic drug cariprazine. google.com This application has driven the development of more efficient and environmentally friendly synthesis methods for this compound. google.com

Significance and Scope of Current Research on this compound

Current research on this compound is multifaceted. A significant area of focus is its application as a precursor in pharmaceutical synthesis, particularly for drugs like cariprazine. google.comscispace.com Researchers are actively developing novel synthetic routes to improve yield, purity, and atom economy while minimizing environmental impact. google.com

Beyond its role in pharmaceuticals, this compound has been identified as an organic micropollutant in surface waters. researchgate.netnih.govpangaea.de Studies have investigated its environmental presence, potential toxicity to aquatic organisms like Daphnia magna, and its identification as a precursor to N-nitrosodimethylamine (NDMA) in drinking water sources. researchgate.netnih.govmn.gov These findings underscore the importance of monitoring its levels in the environment and developing effective water treatment strategies. mn.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31468-12-9 | chemscene.comlookchem.combiosynth.comsigmaaldrich.comchemsrc.com |

| Molecular Formula | C₉H₁₈N₂O | chemscene.comlookchem.combiosynth.comcymitquimica.com |

| Molecular Weight | 170.25 g/mol | chemscene.combiosynth.comcymitquimica.com |

| Melting Point | 157.2-158 °C | lookchem.com |

| Boiling Point (Predicted) | 328.6 ± 9.0 °C | lookchem.com |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ | lookchem.com |

Interactive Data Table: Research Highlights of this compound

| Research Area | Key Finding | Source |

| Pharmaceutical Synthesis | Used as an intermediate in the synthesis of the antipsychotic drug cariprazine. google.com | google.com |

| Environmental Science | Identified as a microcontaminant in the River Meuse, with a maximum estimated concentration of 5 µg/L during an alarm event. researchgate.netnih.gov | researchgate.netnih.gov |

| Water Quality | Identified as a precursor for the formation of N-nitrosodimethylamine (NDMA) in the Crow River. mn.gov | mn.gov |

| Ecotoxicology | Shown to affect the swimming behavior of Daphnia magna in biomonitoring studies. researchgate.netnih.gov | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

特性

CAS番号 |

31468-12-9 |

|---|---|

分子式 |

C9H18N2O |

分子量 |

170.25 g/mol |

IUPAC名 |

3-cyclohexyl-1,1-dimethylurea |

InChI |

InChI=1S/C9H18N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,10,12) |

InChIキー |

PZWXYRDNQYUIIU-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1CCCCC1 |

正規SMILES |

CN(C)C(=O)NC1CCCCC1 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Chemical Synthesis and Derivatization of 3 Cyclohexyl 1,1 Dimethylurea

Synthetic Methodologies for N-Substituted Urea (B33335) Derivatives

The synthesis of N-substituted ureas, a critical class of compounds in various chemical industries, is achieved through several methodologies, ranging from conventional pathways to more modern, sustainable approaches. rsc.org

Conventional Reaction Pathways (e.g., Amine-Isocyanate, Phosgene-Mediated)

The most traditional and widely used method for synthesizing urea derivatives involves the reaction of amines with isocyanates. nih.govcommonorganicchemistry.com This reaction is typically straightforward and can be performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature without the need for a base. commonorganicchemistry.comresearchgate.net

Another classical approach is the phosgene-mediated synthesis. nih.gov In this method, amines react with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547), to form isocyanate intermediates. nih.govnih.gov These intermediates then react with another amine to yield the desired urea derivative. nih.gov While effective for producing both symmetrical and unsymmetrical ureas, the high toxicity of phosgene has led to the development of safer alternatives. nih.govrsc.org N,N'-Carbonyldiimidazole (CDI) is a notable safer substitute for phosgene. It is a solid and does not produce chlorinated byproducts. nih.gov

The reaction of amines with carbamates, particularly isopropenyl carbamates, also provides a pathway to urea products. commonorganicchemistry.com Phenyl carbamates are also used, though these reactions can be reversible and may lead to side products. commonorganicchemistry.comgoogle.com

Rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, offer alternative routes by generating isocyanate intermediates in situ. rsc.orgorganic-chemistry.orgresearchgate.net For example, the Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source can produce N-substituted ureas. organic-chemistry.orgorganic-chemistry.org

Metal-Catalyzed and Transition Metal-Free Approaches

In recent years, metal-catalyzed and transition metal-free methods have been developed to synthesize ureas under milder and more efficient conditions. rsc.org

Metal-Catalyzed Approaches: Transition metal catalysts have been employed in the carbonylation of amines to produce ureas. rsc.org For instance, a palladium on carbon (Pd/C) catalyst can facilitate the carbonylation of azides with amines under a carbon monoxide atmosphere. organic-chemistry.org Ruthenium pincer complexes have been shown to catalyze the direct synthesis of ureas from methanol (B129727) and amines, with hydrogen gas as the only byproduct. organic-chemistry.org Similarly, iron-catalyzed dehydrogenative coupling of methanol and primary amines offers a pathway to symmetric ureas. osti.gov The mechanism is believed to involve the dehydrogenation of a formamide (B127407) intermediate to a transient isocyanate, which then reacts with another amine. osti.gov

Transition Metal-Free Approaches: There is a growing interest in developing synthetic routes that avoid the use of transition metals to enhance sustainability. nih.govrsc.org One such method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a simple, mild, and efficient way to produce N-substituted ureas. rsc.orgresearchgate.net This method has been shown to be scalable and often avoids the need for silica (B1680970) gel purification. rsc.org Another approach is the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source, which proceeds through an in situ generated isocyanate via a Hofmann rearrangement. organic-chemistry.orgthieme.de

Sustainable and Green Chemistry Synthesis Routes

The development of environmentally friendly synthetic processes is a major focus in modern chemistry. rsc.orgrsc.org For urea synthesis, this involves replacing hazardous reagents and minimizing waste. rsc.org

The use of carbon dioxide (CO2) as a C1 source is a key green chemistry strategy. rsc.orgresearchgate.net Mild, metal-free synthesis of aryl isocyanates from arylamines and CO2 has been developed, which can then be used to produce unsymmetrical ureas. organic-chemistry.org Direct electrochemical synthesis of urea from nitrogen gas (N2) and CO2 in water at ambient temperature and pressure has also been reported, using a palladium-copper nanoparticle catalyst on titanium dioxide nanosheets. acs.org This method bypasses the energy-intensive Haber-Bosch process for ammonia production. acs.org

Water is increasingly being used as a solvent for chemical reactions to reduce reliance on volatile organic compounds (VOCs). organic-chemistry.org An "on-water" reaction of isocyanates with amines has been shown to be a facile and chemoselective method for synthesizing unsymmetrical ureas, with simple product isolation by filtration. organic-chemistry.org Plasma-based methods are also being explored for urea synthesis. One approach uses underwater plasma bubbles with CO2 and N2, eliminating the need for catalysts and high-energy inputs. rsc.org Another plasma-ice interaction method has also been investigated. researchgate.net

Table 1: Comparison of Synthetic Methodologies for N-Substituted Ureas

| Methodology | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amine-Isocyanate | Amine, Isocyanate | Room Temperature, Various Solvents commonorganicchemistry.com | Simple, high yield commonorganicchemistry.com | Isocyanates can be hazardous rsc.org |

| Phosgene-Mediated | Amine, Phosgene/Triphosgene nih.gov | Base, Solvent nih.gov | Versatile for symmetrical and unsymmetrical ureas nih.gov | Phosgene is highly toxic nih.gov |

| Metal-Catalyzed | Amine, CO, Metal Catalyst (e.g., Pd, Ru, Fe) organic-chemistry.orgosti.gov | Elevated Temperature/Pressure | High atom economy, use of simple starting materials organic-chemistry.org | Metal contamination, cost of catalyst thieme-connect.com |

| Transition Metal-Free | Amine, Potassium Isocyanate in Water rsc.org | Mild, Aqueous rsc.org | Environmentally friendly, simple workup rsc.org | Limited substrate scope in some cases rsc.org |

| Green Chemistry Routes | N2, CO2, Catalyst; Amine, Isocyanate in Water organic-chemistry.orgacs.org | Ambient/Mild Conditions | Sustainable, reduced waste rsc.orgacs.org | Often lower yields or require specialized equipment acs.org |

Specific Synthesis of 3-Cyclohexyl-1,1-dimethylurea and Analogs

A specific method for preparing this compound involves the acylation of 4-aminocyclohexanone (B1277472) with dimethylcarbamoyl chloride in dichloromethane. google.com This reaction is carried out at a temperature between 0 and 30°C for 1 to 10 hours. google.com The resulting compound can be used in the synthesis of the antipsychotic drug cariprazine. google.com This method is noted for its high atom economy and use of readily available starting materials. google.com

Structural Modification and Functionalization Strategies

The biological activity and physical properties of urea derivatives can be significantly altered through structural modifications. ontosight.aiontosight.ai

Introduction of Cyclohexyl and Dimethylurea Moieties

The introduction of a cyclohexyl group can influence the biological activity of urea derivatives. For example, in a series of anti-tuberculosis agents, replacing a bulky adamantyl group with a cyclohexyl group was found to decrease activity, highlighting the importance of the size and shape of the aliphatic ring system. nih.gov In another study on IDO1 inhibitors, replacing a phenyl ring with a cyclohexyl group resulted in a loss of inhibitory activity, suggesting the importance of the aromatic ring in that specific context. mdpi.com

The dimethylurea moiety is a common feature in many biologically active compounds and is often introduced using dimethylcarbamoyl chloride or by reacting an appropriate amine with an isocyanate. google.combeilstein-journals.org The substitution pattern on the urea nitrogens can affect properties like solubility and conformation. For instance, methylation of a urea nitrogen can disrupt planarity and increase solubility. nih.gov

Synthesis of Structurally Related Urea Herbicides

The synthesis of this compound and structurally analogous urea herbicides is pivotal in the production of agrochemicals. These compounds are typically synthesized through several common pathways, primarily involving the reaction of an isocyanate with an amine. The specific precursors can be varied to produce a wide range of substituted urea derivatives.

A prevalent and historically significant method for synthesizing N-substituted ureas involves the reaction of an appropriately substituted isocyanate with a primary or secondary amine. wikipedia.orgresearchgate.net For instance, the synthesis of this compound can be achieved by reacting cyclohexyl isocyanate with dimethylamine (B145610). This reaction is a classic example of nucleophilic addition to the isocyanate group.

Similarly, many commercially important urea herbicides are produced using this fundamental reaction. The general scheme involves treating a substituted aryl amine with phosgene (COCl₂) to form an isocyanate derivative. This isocyanate is then reacted with a suitable amine to yield the final urea product. atamanchemicals.comepa.gov

Key examples of structurally related urea herbicides and their synthesis routes are detailed below:

Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea): A widely used herbicide, Diuron is synthesized by reacting 3,4-dichlorophenyl isocyanate with dimethylamine. atamanchemicals.comgoogle.com The isocyanate precursor is prepared from 3,4-dichloroaniline (B118046) and phosgene. atamanchemicals.com Innovations in this process aim to reduce the use of highly toxic phosgene, with some methods using triphosgene as a safer alternative. google.com Another approach involves the direct synthesis from 3,4-dichloroaniline, dimethylamine gas, and phosgene in the presence of a catalyst. agropages.com

Monuron (3-(4-chlorophenyl)-1,1-dimethylurea): As one of the first urea herbicides, Monuron's synthesis involves the reaction of p-chlorophenyl isocyanate with dimethylamine. epa.govwho.int The isocyanate is formed from p-chloroaniline and phosgene. epa.gov

Siduron (B161515) (1-(2-methylcyclohexyl)-3-phenylurea): This herbicide, which also contains a cyclohexyl ring, is produced by the reaction of phenyl isocyanate with 2-methylcyclohexylamine. nih.govacs.org

Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea): The synthesis of Linuron can be achieved by reacting 3,4-dichlorophenyl isocyanate with N,O-dimethylhydroxylamine. iaea.orgtaylorandfrancis.com Alternative, phosgene-free methods have been developed using 3-(3,4-dichlorophenyl)-1,4,2-dioxazol-5-one as an isocyanate surrogate. taylorandfrancis.com

Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea): The synthesis of this herbicide can proceed through multiple routes. One method involves the reaction of 5-tert-butyl-2-methylamino-1,3,4-thiadiazole with methyl isocyanate. google.com Safer, alternative methods avoid methyl isocyanate by reacting 5-tert-butyl-2-methylamino-1,3,4-thiadiazole with methylcarbamoyl chloride or by using a process involving phosgene to create an intermediate carbamoyl (B1232498) chloride which then reacts with monomethylamine. patsnap.comgoogle.com

The table below summarizes the common synthetic pathways for these urea herbicides.

Table 1: Synthesis of Structurally Related Urea Herbicides

| Herbicide | Reactant 1 | Reactant 2 | Common Synthesis Method |

|---|---|---|---|

| This compound | Cyclohexyl isocyanate | Dimethylamine | Reaction of isocyanate with amine |

| Diuron | 3,4-Dichlorophenyl isocyanate | Dimethylamine | Reaction of isocyanate with amine atamanchemicals.com |

| Monuron | p-Chlorophenyl isocyanate | Dimethylamine | Reaction of isocyanate with amine epa.gov |

| Siduron | Phenyl isocyanate | 2-Methylcyclohexylamine | Reaction of isocyanate with amine nih.gov |

| Linuron | 3,4-Dichlorophenyl isocyanate | N,O-Dimethylhydroxylamine | Reaction of isocyanate with hydroxylamine (B1172632) derivative taylorandfrancis.com |

| Tebuthiuron | 5-tert-Butyl-2-methylamino-1,3,4-thiadiazole | Methyl isocyanate | Reaction of amine with isocyanate google.com |

Alternative synthetic strategies have also been explored to improve safety and efficiency. These include selenium-assisted carbonylation and catalyst-free synthesis in water. tandfonline.comrsc.org For example, a method for preparing substituted phenylureas involves reacting a substituted aniline (B41778) with urea in the presence of a secondary amine at high temperatures. google.com Another approach utilizes the reaction of amines with potassium isocyanate in water, avoiding organic solvents and simplifying purification. rsc.orgrsc.org

Molecular Interactions and Supramolecular Chemistry of 3 Cyclohexyl 1,1 Dimethylurea

Formation of Inclusion Complexes

Inclusion complexes are molecular assemblies where a "host" molecule forms a cavity in which a "guest" molecule is located. This encapsulation can alter the physicochemical properties of the guest molecule. mdpi.com

Studies on the analogous compound cycluron (B1210594) demonstrate robust inclusion complex formation with both native (α-, β-, and γ-cyclodextrin) and methylated cyclodextrins. tandfonline.comarkat-usa.orgtandfonline.com The formation of these complexes has been confirmed in both solution and the solid state through various analytical techniques. tandfonline.comtandfonline.com For native cyclodextrins, 1H NMR spectroscopic studies have consistently indicated a 1:1 host-to-guest stoichiometry for the complexes formed between cycluron and α-, β-, and γ-cyclodextrin. tandfonline.comresearchgate.net

The interaction is driven by the hydrophobic effect, where the nonpolar cyclohexyl group (or the larger cyclooctyl group in the case of cycluron) is encapsulated within the hydrophobic inner cavity of the cyclodextrin (B1172386) molecule, away from the aqueous environment. oatext.com Different cyclodextrins exhibit varying affinities for the guest molecule, with β-cyclodextrin showing a particularly strong association with cycluron due to the compatible size of its cavity with the guest's cyclooctyl moiety. tandfonline.comtandfonline.com

The stability and driving forces of these inclusion complexes are quantified by their thermodynamic parameters. Isothermal Titration Calorimetry (ITC) has been a key technique in determining the association constants (K), and the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon complexation. tandfonline.comresearchgate.net

For the analogous cycluron-cyclodextrin complexes, these parameters provide insight into the nature of the binding. tandfonline.com The formation of the β-cyclodextrin complex with cycluron is an enthalpy-driven process, indicating that van der Waals forces and hydrogen bonding between the host and guest are significant stabilizing factors. scispace.com In contrast, complexation with some other cyclodextrins may be entropy-driven, spurred by the release of high-energy water molecules from the cyclodextrin cavity. mdpi.com

Table 1: Thermodynamic Parameters for Cycluron-Cyclodextrin Complex Formation

| Cyclodextrin Host | Association Constant (K) from NMR (M⁻¹) | Association Constant (K) from ITC (M⁻¹) |

|---|---|---|

| α-Cyclodextrin | 228 | Same order as NMR |

| β-Cyclodextrin | 3254 | Same order as NMR |

| γ-Cyclodextrin | 155 | Same order as NMR |

Data derived from studies on the analogous compound cycluron. tandfonline.com

Characterization of Molecular Interactions

A suite of advanced analytical techniques is employed to provide a detailed picture of the structure, stoichiometry, and dynamics of these supramolecular assemblies.

Single-crystal X-ray diffraction provides definitive evidence of inclusion complex formation and reveals the precise geometry of the host-guest arrangement in the solid state. While a crystal structure for a complex involving 3-Cyclohexyl-1,1-dimethylurea is not publicly documented, the structure for the uncomplexed molecule has been determined. rsc.org

In-depth analysis of the analogous β-cyclodextrin·cycluron complex shows that the guest molecule is deeply embedded within the host's cavity. tandfonline.comresearchgate.net The crystal structure reveals a 1:1 complex where the cyclooctyl group of the herbicide is located within the hydrophobic cavity of the β-cyclodextrin. tandfonline.com Studies with methylated cyclodextrins show different inclusion modes and crystal packing arrangements; for instance, with permethylated α-cyclodextrin, a "head-to-head" dimer encapsulates a single cycluron molecule, while the complex with dimethylated β-cyclodextrin is monomeric but shows disorder in the guest's position. arkat-usa.org

Table 2: Crystal and Refinement Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 2062044 |

| Empirical Formula | C₉H₁₈N₂O |

| Formula Weight | 170.25 |

| Temperature | 125 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data obtained from the Cambridge Crystallographic Data Centre. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. science.govd-nb.info For the complexes of the analog cycluron with cyclodextrins, 1H NMR titration experiments show significant chemical shift changes for the protons of both the host (cyclodextrin) and the guest (cycluron) upon complexation. tandfonline.comtandfonline.com

Specifically, the upfield shifts of the H-3 and H-5 protons, which are located inside the cyclodextrin cavity, confirm the inclusion of the guest's hydrophobic moiety. tandfonline.commdpi.com The magnitude of these shifts allows for the calculation of the association constant (K). tandfonline.com Furthermore, 2D NMR techniques like ROESY can provide information on the specific orientation and depth of penetration of the guest molecule within the host cavity. science.govnih.gov For the cycluron/β-cyclodextrin system, the large shifts observed for the guest's methylene (B1212753) protons and the host's inner protons suggest a deep inclusion that is consistent with the solid-state X-ray structure. researchgate.net

Isothermal Titration Calorimetry (ITC) is a direct method for measuring the heat changes associated with binding events, allowing for the complete thermodynamic characterization of host-guest interactions from a single experiment. researchgate.netmdpi.com By titrating the guest molecule into a solution of the host, ITC directly measures the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govrsc.org

In the study of the analogous compound cycluron with native cyclodextrins, ITC was used to determine the thermodynamic parameters, confirming the 1:1 stoichiometry suggested by NMR. tandfonline.comresearchgate.net The data revealed that the complexation of cycluron with β-cyclodextrin is strongly favored, as indicated by a significantly larger association constant compared to its complexes with α- and γ-cyclodextrin. tandfonline.com This highlights the importance of size complementarity between the host cavity and the guest molecule for stable complex formation. scispace.com

Mechanistic Studies of Biological Activity: Herbicidal Action

Mode of Action as a Photosystem II Inhibitor

As a Photosystem II inhibitor, 3-Cyclohexyl-1,1-dimethylurea targets the light-dependent reactions of photosynthesis. Herbicides in this class, such as Diuron (B1670789) and Isoproturon (B30282), are known to interfere with the electron transport chain within the thylakoid membranes of chloroplasts. nies.go.jpsci-hub.se This interference ultimately halts the conversion of light energy into chemical energy.

The primary effect of this compound is the disruption of the normal flow of electrons within Photosystem II. oup.com Phenylurea herbicides, including the closely related Diuron, block the electron transfer between the primary electron acceptor, a quinone known as QA, and the secondary electron acceptor, plastoquinone (B1678516) (QB). nies.go.jpnih.gov This blockage occurs because the herbicide competitively binds to the site on the D1 protein that plastoquinone would normally occupy. nies.go.jpsci-hub.se The interruption of this electron flow effectively stops the photosynthetic process, as the electrons can no longer be passed down the electron transport chain to generate ATP and NADPH, the energy currency of the cell. taylorandfrancis.com

The inhibition of electron transport leads to a cascade of damaging effects. The energy from absorbed light, which can no longer be used for photosynthesis, is instead transferred to oxygen molecules, creating highly reactive oxygen species (ROS). These ROS, such as singlet oxygen and superoxide (B77818) radicals, cause rapid oxidative damage to cellular components, including lipids, proteins, and pigments, leading to the ultimate death of the plant cell.

The specific molecular target of this compound within Photosystem II is a polypeptide known as the D1 protein. sci-hub.se This protein is a core component of the PSII reaction center and contains the binding niche for the secondary quinone acceptor, QB. Phenylurea herbicides fit into this niche, displacing the native plastoquinone molecule. sci-hub.se The binding is non-covalent, involving hydrogen bonds and van der Waals forces between the herbicide molecule and specific amino acid residues of the D1 protein. This binding effectively blocks the QB binding site, thereby inhibiting the re-oxidation of QA- and halting the entire photosynthetic electron flow. nies.go.jp

Phytotoxicity and Physiological Responses in Target Plants

The inhibition of photosynthesis by this compound leads to distinct phytotoxic symptoms in susceptible plants. These symptoms are a direct consequence of the disruption of energy production and the generation of destructive reactive oxygen species. Common visual signs of phytotoxicity include chlorosis (yellowing of the leaves) due to the destruction of chlorophyll, followed by necrosis (tissue death), which appears as browning or scorching of the leaves. sci-hub.se

The physiological responses in target plants can vary depending on the plant species and the concentration of the herbicide. In some cases, sublethal amounts may cause stunting of growth in both roots and shoots. sci-hub.se For instance, studies on the related triazinone herbicide Hexazinone (B1673222), which also possesses a cyclohexyl group, have shown that while effective for weed control, it can cause some chlorosis and stunting on crops like sugarcane at higher application rates. google.com

Below is a table summarizing the phytotoxic effects observed with related Photosystem II inhibiting herbicides.

| Herbicide Class | Example Compound | Common Phytotoxic Symptoms | Affected Physiological Process |

| Phenylurea | Diuron | Chlorosis, Necrosis, Growth Inhibition | Photosynthesis (Electron Transport) |

| Triazinone | Hexazinone | Chlorosis, Stunting | Photosynthesis (Electron Transport) |

| Phenylurea | Isoproturon | Shoot Growth Inhibition, Root Length Decrease | Photosynthesis (Electron Transport) |

Environmental Dynamics and Biotransformation of 3 Cyclohexyl 1,1 Dimethylurea

Environmental Fate and Distribution

The environmental journey of 3-Cyclohexyl-1,1-dimethylurea is influenced by its physical and chemical properties and its sources of release. Primarily associated with industrial applications, including its use in traction drive oils and its presence as a tire additive, the compound has been detected in multiple environmental settings. acs.orgresearchgate.netnih.gov

Recent studies have confirmed the presence of this compound in the urban atmosphere. A study conducted in the Pearl River Delta, China, detected the compound, abbreviated as C-DMU, in both the gas phase and associated with PM2.5 particulate matter. acs.org The total atmospheric concentrations of 28 detected tire wear chemicals, including C-DMU, ranged from 3,130 to 317,000 pg/m³. acs.org While its transport in the atmosphere is evident, specific data on its atmospheric degradation pathways and half-life are not extensively documented. However, it was noted that contamination from the nitrogen gas used during sample processing accounted for approximately 20% of the detected C-DMU in procedural blanks, indicating a need for careful analytical procedures. acs.org

Specific research on the mobility and persistence of this compound in soil is limited. However, insights can be drawn from studies on structurally similar phenylurea herbicides like diuron (B1670789) and s-triazine herbicides like hexazinone (B1673222), which also feature a substituted urea (B33335) structure.

Diuron is considered weakly to moderately mobile, tending to be strongly retained in the topsoil. frontiersin.org Its degradation half-life (DT50) in soil can vary significantly, from 14 to 372 days under aerobic conditions. frontiersin.org The sorption of diuron in soil is influenced by factors such as organic matter content, pH, and clay content. researchgate.net For instance, the sorption coefficient (Kd) for diuron has been observed to decrease with soil depth. frontiersin.org

Hexazinone, another related compound, generally exhibits higher mobility and leaching potential due to its high water solubility. researchgate.nettandfonline.commdpi.com Its persistence in soil is also variable, with studies showing a half-life of less than four months in some greenhouse soil degradation tests. researchgate.net The leaching potential of these herbicides is a critical factor in determining the risk of groundwater contamination. tandfonline.comscielo.br The addition of substances like sugarcane vinasse has been shown to influence the persistence and sorption of these herbicides in soil, in some cases decreasing the half-life of diuron. tandfonline.com

| Herbicide | Soil Mobility Classification | Factors Influencing Sorption | Reference |

| Diuron | Weakly to moderately mobile | Organic matter, pH, clay content | frontiersin.orgresearchgate.net |

| Hexazinone | High mobility and leaching potential | Soil pH relative to pKa | researchgate.nettandfonline.com |

This compound has been identified as a microcontaminant in aquatic environments. In the spring of 2004, it was identified as the cause of alarms from a Daphnia biomonitor in the River Meuse, with a maximum detected concentration of 5 µg/L. researchgate.netresearchgate.net The total amount spilled or dosed into the river was estimated to be around 450 kg. researchgate.net

Laboratory tests confirmed the effect of the compound on Daphnia magna, causing an increased swimming speed at concentrations observed in the river water. researchgate.net This behavioral change suggests a specific effect rather than a general narcotic one. researchgate.net Further long-term tests indicated that mortality and increased swimming speed were observed at a concentration of 29 µg/L. researchgate.net The presence of this compound was also noted to occur alongside hexa(methoxymethyl)melamine (B1676339) (HMMM), another industrial chemical. sccwrp.org

The adsorption of related urea herbicides in aquatic systems is a key process governing their fate. Studies on diuron and hexazinone show that their adsorption to soil and sediments varies depending on the physicochemical properties of both the chemical and the substrate. researchgate.netrsc.org For example, diuron generally shows moderate to high sorption, which limits its mobility in the water column and leads to its accumulation in sediment. researchgate.net

This compound is frequently detected in urban environments, primarily linked to road runoff and tire wear. It has been identified as a tire additive chemical and is found in leachates from tire wear particles (TWPs). sccwrp.orgescholarship.orgdesi.qld.gov.au

Studies of urban stormwater and snowmelt have consistently found this compound. In an analysis of snowmelt as a proxy for road runoff, this compound was detected in all 20 road snow samples, with concentrations ranging from 40 ng/L to 4 µg/L. acs.orgnih.gov Similarly, a study in an Australian urban tributary detected the compound in water samples, confirming its presence in urban aquatic systems impacted by stormwater. escholarship.orgacs.org The co-occurrence of this compound with other tire-related chemicals like HMMM and various phenylurea derivatives in vehicle-impacted waters suggests a common source from traffic. sccwrp.org

| Environmental Matrix | Location/Study | Concentration Range | Reference |

| Urban Snowmelt | Leipzig, Germany | 40 ng/L - 4 µg/L | acs.orgnih.gov |

| River Water | River Meuse, Netherlands | Max. 5 µg/L | researchgate.netresearchgate.net |

| Urban Tributary | Queensland, Australia | Detected (specific concentrations not detailed in abstract) | escholarship.orguq.edu.au |

| Urban Atmosphere (PM2.5 & Gas Phase) | Pearl River Delta, China | Part of total TWCs from 3,130 - 317,000 pg/m³ | acs.org |

Biodegradation and Metabolic Pathways

Information on the specific metabolic pathways of this compound is scarce. However, research on the biodegradation of other urea-based herbicides provides a framework for understanding its potential transformation in the environment. The biodegradation of these compounds is a critical process that determines their persistence and the formation of intermediate metabolites. frontiersin.orgtaylorandfrancis.com

For the related herbicide siduron (B161515), metabolic pathways in dogs involve hydroxylation of both the phenyl and cyclohexyl rings. nih.gov The primary degradation pathway for the widely used herbicide diuron involves demethylation to form metabolites such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU), which are then further transformed. frontiersin.orgtaylorandfrancis.com

Microbial degradation is a key process for the natural attenuation of many herbicides in soil and water. researchgate.net While few studies have evaluated the biodegradation potential of this compound directly, research on other phenylurea herbicides has identified various microorganisms capable of their degradation. researchgate.netfrontiersin.org

Bacterial species from genera such as Bacillus, Burkholderia, Arthrobacter, and Sphingobium have been shown to degrade diuron and other phenylurea herbicides, often using them as a source of carbon. frontiersin.orgresearchgate.net The degradation of diuron in soil can lead to the formation of bound residues, which are non-extractable and less available for biodegradation. frontiersin.org The common microbial degradation pathway for diuron proceeds through the formation of 3,4-dichloroaniline (B118046) (DCA). frontiersin.orgtaylorandfrancis.com Similarly, certain soil microbes have been found to utilize the herbicide siduron as a sole carbon source, with a reported half-life of approximately 120-150 days in water and soil. nih.gov

The potential for microbial communities in stormwater to degrade contaminants from tire wear particles has been noted, suggesting that such processes could play a role in the fate of this compound in urban aquatic environments. researchgate.net

Plant Metabolism and Detoxification Processes

The metabolism and detoxification of phenylurea herbicides in plants are critical processes that determine the selectivity and tolerance of different plant species to these compounds. While specific data on this compound is limited, the metabolic pathways for structurally similar N,N-dimethyl-substituted phenylurea herbicides, such as isoproturon (B30282) and diuron, have been extensively studied and provide a strong model for its biotransformation in plants. The primary detoxification mechanisms involve oxidation and conjugation reactions, which transform the herbicidal compound into less toxic and more water-soluble metabolites.

The initial and most significant step in the detoxification of phenylurea herbicides in tolerant plants is the oxidative metabolism catalyzed by cytochrome P450 monooxygenases (P450s). nih.govpnas.org These enzymes are involved in two main types of reactions: N-demethylation and ring-methyl hydroxylation. pnas.org For N,N-dimethyl-substituted phenylureas, the primary pathway is the sequential removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. oup.comcore.ac.uk This process of N-demethylation is often the rate-limiting step in the detoxification process. core.ac.uk

Several plant P450 enzymes have been identified as being responsible for metabolizing phenylureas. For instance, CYP76B1 from the Jerusalem artichoke (Helianthus tuberosus) can efficiently catalyze the oxidative dealkylation of various phenylurea herbicides, leading to non-phytotoxic products. nih.gov Similarly, CYP71A10 from soybean (Glycine max) has been shown to function as both an N-demethylase and a ring-methyl hydroxylase for different phenylurea compounds. pnas.org The expression of these P450 genes in transgenic plants, such as Arabidopsis thaliana and tobacco, has been shown to confer significant tolerance to phenylurea herbicides by enhancing their metabolic breakdown. nih.govnih.gov

Following the initial oxidative reactions, the resulting metabolites can undergo further biotransformation through conjugation. This second phase of detoxification involves the coupling of the herbicidal metabolites with endogenous molecules like glucose. These conjugation reactions, catalyzed by enzymes such as glycosyltransferases, increase the polarity and water solubility of the compounds, facilitating their sequestration into vacuoles or incorporation into cell wall components. nih.gov This effectively compartmentalizes the detoxified compounds, preventing them from interfering with cellular processes. For example, in tobacco plants expressing CYP76B1, the products of phenylurea metabolism were observed to be converted into more polar metabolites, likely glucosyl conjugates. nih.gov

Table 1: Plant Cytochrome P450 Enzymes Involved in Phenylurea Herbicide Metabolism

| Enzyme | Source Organism | Function | Reference |

|---|---|---|---|

| CYP76B1 | Helianthus tuberosus (Jerusalem artichoke) | Oxidative dealkylation | nih.govoup.com |

| CYP71A10 | Glycine max (Soybean) | N-demethylation, Ring-methyl hydroxylation | pnas.org |

| CYP76C1 | Arabidopsis thaliana | Phenylurea metabolism | oup.com |

| CYP76C2 | Arabidopsis thaliana | Phenylurea metabolism | oup.com |

| CYP76C4 | Arabidopsis thaliana | Phenylurea metabolism | oup.com |

Enzymatic Biotransformation: Demethylation and Hydrolytic Cleavage

The enzymatic biotransformation of this compound, like other N,N-dimethyl-substituted phenylurea herbicides, is primarily initiated by two key enzymatic processes: N-demethylation and hydrolytic cleavage of the urea bridge. These reactions are carried out by a variety of microorganisms and plants and are fundamental to the degradation of these compounds in the environment.

N-Demethylation: The initial and often rate-limiting step in the microbial degradation of N,N-dimethyl-substituted phenylureas is the sequential removal of the methyl groups from the urea side chain. nih.govresearchgate.net This process yields a mono-N-demethylated metabolite (N-cyclohexyl-N'-methylurea) and subsequently a di-N-demethylated metabolite (N-cyclohexylurea). This pathway has been observed in various soil bacteria, such as Sphingobium sp. nih.gov

Recent studies have identified the specific enzymes responsible for this crucial first step. A bacterial Rieske non-heme iron oxygenase (RO) system, encoded by the pdmAB genes in Sphingobium sp. strain YBL2, has been shown to be responsible for the initial mono-N-demethylation of several N,N-dimethyl-substituted phenylurea herbicides. nih.gov This enzyme system is highly conserved among sphingomonad strains capable of degrading these herbicides. nih.gov In plants, cytochrome P450 monooxygenases are the primary enzymes catalyzing N-demethylation, as detailed in the previous section. nih.govpnas.org

Hydrolytic Cleavage: Following N-dealkylation, or sometimes occurring as an initial degradation step, is the hydrolysis of the urea bond. oup.comfrontiersin.org This reaction cleaves the molecule, typically yielding the corresponding aniline (B41778) derivative. For this compound, this would result in the formation of cyclohexylamine (B46788) and other byproducts. The hydrolysis of the amide bond is a key step in the complete degradation of phenylurea herbicides. nih.gov

A class of enzymes known as phenylurea hydrolases, or amidases, catalyzes this cleavage. nih.gov Several such enzymes have been isolated and characterized from soil bacteria. For example, the PuhA enzyme from Arthrobacter globiformis D47 and PuhB from Sphingomonas sp. JK1 can hydrolyze both N,N-dimethyl and N-methoxy-N-methyl substituted phenylureas. oup.comnih.gov These enzymes facilitate the breakdown of the urea structure, making the resulting aniline metabolite available for further degradation, which can ultimately lead to the complete mineralization of the aromatic ring. oup.com

Table 2: Key Enzymes in the Biotransformation of Phenylurea Herbicides

| Enzyme/System | Enzyme Class | Function | Organism Example | Reference |

|---|---|---|---|---|

| PdmAB | Rieske non-heme iron oxygenase | Mono-N-demethylation | Sphingobium sp. YBL2 | nih.gov |

| PuhA | Phenylurea hydrolase | Hydrolytic cleavage of urea bond | Arthrobacter globiformis D47 | oup.comnih.gov |

| PuhB | Phenylurea hydrolase | Hydrolytic cleavage of urea bond | Sphingomonas sp. JK1 | nih.gov |

| CYP76B1 | Cytochrome P450 | N-demethylation | Helianthus tuberosus | nih.govcore.ac.uk |

Abiotic Degradation Processes in the Environment

Hydrolysis: Hydrolysis is a chemical process involving the reaction of a compound with water. For phenylurea herbicides, the stability of the urea bond to hydrolysis is dependent on pH and temperature. While generally stable, the hydrolysis of phenylureas can be significantly influenced by environmental catalysts. Dissolved humic acids, which are natural organic matter components in soil and water, have been shown to catalyze the chemical degradation of phenylurea herbicides. nih.gov The carboxylic acid functional groups within the humic acid structure are believed to play a primary role in this catalytic effect. nih.gov Some chemical suppliers note that this compound reacts with water, indicating its susceptibility to hydrolysis. cymitquimica.com

Photodegradation (Photolysis): Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. Most phenylurea herbicides exhibit absorption of UV radiation, making them susceptible to direct photolysis. uc.pt The rate and extent of photodegradation can be influenced by the presence of photosensitizing agents in the environment. For instance, the presence of ferric ions (Fe³⁺) and hydrogen peroxide in water can accelerate the degradation of pesticides through the generation of highly reactive hydroxyl radicals in a process known as the Fenton reaction, which is enhanced by light. google.com While specific photolysis rates for this compound are not readily available, studies on related phenylurea compounds demonstrate that this is a relevant degradation pathway in sunlit surface waters. uc.pt The by-products of abiotic transformations, however, can sometimes be more hazardous than the parent compound, highlighting the complexity of environmental fate assessments. frontiersin.org

Table 3: Abiotic Degradation Factors for Phenylurea Herbicides

| Degradation Process | Key Influencing Factors | Description | Reference |

|---|---|---|---|

| Hydrolysis | pH, Temperature, Humic Acids | Chemical breakdown by reaction with water, catalyzed by natural organic matter. | nih.gov |

| Photolysis | Sunlight (UV radiation), Photosensitizers (e.g., Fe³⁺) | Degradation by light energy, which can be direct or induced by other substances in the environment. | uc.ptgoogle.com |

Mechanisms of Resistance to Urea Herbicides in Weeds

Target-Site Resistance Mechanisms

Target-site resistance to urea (B33335) herbicides primarily involves genetic mutations in the chloroplast gene, psbA. This gene codes for the D1 protein, a crucial component of the Photosystem II (PSII) reaction center and the binding site for this class of herbicides. nih.govunl.edu These mutations alter the D1 protein, reducing its affinity for the herbicide and thereby conferring resistance.

The D1 protein is a 32-kilodalton thylakoid membrane protein that plays a central role in the photosynthetic electron transport chain. nih.gov Urea herbicides inhibit photosynthesis by binding to a specific niche on the D1 protein, blocking the binding of plastoquinone (B1678516) (QB) and thus interrupting electron flow. unl.eduresearchgate.net Resistance arises from single nucleotide polymorphisms (SNPs) in the psbA gene, which result in amino acid substitutions in the D1 protein. unl.edu

One of the most studied mutations is a substitution at serine residue 264. The Ser264Gly (serine to glycine) substitution is a common cause of resistance to triazine herbicides. researchgate.netnih.gov However, this specific mutation generally does not confer resistance to urea herbicides due to differences in the binding sites of these two herbicide families on the D1 protein. researchgate.net

More relevant to urea herbicide resistance are mutations at other positions within the D1 protein's binding pocket. Studies have identified several key substitutions that confer resistance to phenylurea herbicides like diuron (B1670789) and linuron. unl.edunih.govresearchgate.net

Interactive Data Table: Mutations in the psbA Gene Conferring Resistance to PSII-Inhibiting Herbicides

| Original Amino Acid | Position | Substituted Amino Acid | Herbicide Class Resistance | Resistant Weed Species (Example) | Reference(s) |

| Serine (Ser) | 264 | Glycine (Gly) | Triazines | Amaranthus hybridus, Brassica napus | researchgate.netnih.gov |

| Valine (Val) | 219 | Isoleucine (Ile) | Phenylureas (e.g., diuron), Asymmetrical triazines (e.g., metribuzin) | Poa annua | unl.eduresearchgate.net |

| Alanine (Ala) | 251 | Valine (Val) | Phenylureas (e.g., linuron) | Amaranthus powellii, Amaranthus retroflexus | researchgate.net |

| Phenylalanine (Phe) | 274 | Valine (Val) | Triazines (e.g., atrazine), Phenylureas (e.g., diuron) | Raphanus raphanistrum (Wild Radish) | nih.govuwa.edu.au |

The efficacy of a PSII-inhibiting herbicide is determined by its ability to bind to the QB-binding niche on the D1 protein. nih.gov Mutations within this site can significantly reduce the herbicide's binding affinity, allowing the native plastoquinone to outcompete the inhibitor, thus maintaining electron transport and photosynthesis. unl.edunih.gov

The mechanism of reduced binding affinity is related to changes in the molecular interactions between the herbicide and the amino acid residues of the binding pocket. For instance, the Ser264 residue is critical for forming hydrogen bonds with certain herbicides. The Ser264Gly mutation, which confers high-level resistance to atrazine (B1667683), is predicted to do so by eliminating these crucial H-bonds. nih.govuwa.edu.au

In the case of urea herbicide resistance, other amino acid changes have a similar effect. The Phe274Val substitution, for example, confers resistance to both atrazine and the urea herbicide diuron by indirectly altering the formation of hydrogen bonds between the herbicide and the Ser264 residue. nih.govuwa.edu.au These subtle changes in the protein's conformation are enough to disrupt the stable binding of the herbicide molecule without completely compromising the protein's primary function of binding plastoquinone, although often a fitness penalty is observed in resistant plants. nih.govnih.gov

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a range of mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. scielo.brnih.gov Unlike TSR, which is specific to a single mode of action, NTSR can confer cross-resistance to multiple, chemically unrelated herbicides. acs.orgwisc.edu This form of resistance is often more complex, involving the coordinated action of several genes. nih.gov The most significant NTSR mechanism against urea herbicides is enhanced metabolic detoxification. researchgate.netnih.gov

Metabolic resistance occurs when resistant weed biotypes can detoxify the herbicide at a faster rate than susceptible biotypes. researchgate.net This process typically occurs in three phases. Phase I involves the chemical modification of the herbicide, Phase II involves conjugation to another molecule, and Phase III involves compartmentalization or transport. scielo.brresearchgate.net

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that are central to Phase I metabolism of a wide array of xenobiotics, including herbicides. researchgate.netresearchgate.net These enzymes catalyze oxidative reactions, such as hydroxylation, which introduce or expose functional groups on the herbicide molecule. researchgate.net This initial step typically reduces the phytotoxicity of the compound and prepares it for further metabolism in Phase II.

Elevated P450 activity is frequently associated with herbicide resistance in weeds. researchgate.net For example, specific P450 enzymes have been shown to metabolize phenylurea herbicides. nih.gov The CYP76C subfamily in Arabidopsis thaliana can metabolize these herbicides, and their expression confers herbicide tolerance. nih.gov Similarly, CYP81A family members are crucial for metabolizing various herbicide chemistries in maize, highlighting the role of this enzyme family in herbicide selectivity and resistance. nih.gov The transfer of electrons from NADPH to P450 enzymes is facilitated by cytochrome P450 reductase (CPR), a process essential for the detoxification activity. biorxiv.orgbiorxiv.org

Following Phase I reactions, the modified herbicide is often conjugated to a hydrophilic molecule in Phase II, which further detoxifies it and increases its water solubility. Glutathione (B108866) S-transferases (GSTs) are key enzymes in this phase. nih.govresearchgate.net GSTs catalyze the conjugation of the tripeptide glutathione to the herbicide molecule or its metabolite. nih.govnih.gov This action renders the herbicide inactive and facilitates its transport and sequestration into the vacuole (Phase III), effectively removing it from the cytosol where it could interact with its target site. researchgate.net Increased expression or activity of specific GSTs is a well-documented mechanism of resistance to several herbicide classes in both crops and weeds. researchgate.netdur.ac.uk

Aryl acylamidases are another class of enzymes implicated in herbicide metabolism. nih.gov These enzymes are capable of hydrolyzing the amide bond present in certain herbicides. For example, aryl acylamidases in plants have been shown to hydrolyze the herbicide propanil. agriculturejournals.cz While their role is well-established for certain herbicide classes, their specific contribution to the detoxification of urea herbicides like 3-Cyclohexyl-1,1-dimethylurea is part of the broader metabolic detoxification system that can contribute to NTSR.

Altered Herbicide Uptake or Translocation

Resistance to herbicides can evolve through various non-target-site resistance (NTSR) mechanisms, which are processes that reduce the amount of active herbicide reaching its intended site of action within the plant. nih.govucanr.edu One such mechanism is the alteration of herbicide uptake (absorption) into the plant or its translocation (movement) throughout the plant's tissues. nih.govnih.gov

In principle, a weed biotype could develop resistance by reducing the rate of herbicide absorption through its leaves or roots, or by restricting its movement within the plant's vascular systems (xylem and phloem). ucanr.edu This prevents a lethal concentration of the herbicide from reaching the target site, which for urea herbicides is the D1 protein in Photosystem II (PSII) within the chloroplasts. These mechanisms have been identified as contributing factors to resistance for other herbicide classes, such as glyphosate. nih.govucanr.edu

However, in the context of urea herbicides, resistance conferred by altered uptake or translocation is considered less common compared to other mechanisms like target-site mutations or enhanced metabolic detoxification. ucanr.edu While reduced absorption or translocation can contribute to tolerance, scientific literature more frequently documents metabolism-based pathways as the primary driver of non-target-site resistance to this class of herbicides. hracglobal.comnih.gov The selection for resistance mechanisms involves a balance between effectiveness and any fitness cost to the plant; in many cases, mechanisms other than altered movement provide a more significant survival advantage.

Cross-Resistance and Multiple Resistance Patterns in Weed Populations

The evolution of herbicide resistance is further complicated by the phenomena of cross-resistance and multiple resistance, which severely limit chemical weed control options.

Cross-resistance occurs when a weed develops a resistance mechanism to one herbicide that also makes it resistant to other herbicides, often from different chemical families, without prior exposure to them. unl.edu This is typically endowed by a single, broad-spectrum mechanism. ucanr.edu A common cause of cross-resistance is enhanced metabolism, where enzymes like cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs) are capable of detoxifying a wide range of chemical structures. hracglobal.comnih.gov

Multiple resistance describes a situation where a weed biotype possesses two or more distinct resistance mechanisms, allowing it to withstand herbicides from different modes of action. ucanr.eduunl.edu This can arise from the sequential selection by different herbicides or through the accumulation of resistance genes via cross-pollination. nih.gov

Research has documented these resistance patterns in several key weed species in relation to urea herbicides and other PSII inhibitors.

Alopecurus myosuroides (Black-grass): Biotypes of this major European weed have demonstrated non-target-site cross-resistance. For instance, a population known as Peldon A1 exhibits resistance to the substituted urea herbicide chlorotoluron (B1668836) as well as to aryloxyphenoxypropionate (APP) herbicides, which have a different mode of action (ACCase inhibition). nih.gov This resistance is attributed to an enhanced rate of herbicide metabolism. nih.gov

Lolium rigidum (Rigid Ryegrass): This species is notorious for developing complex resistance patterns. Populations in Australia have shown resistance to a vast array of herbicides. While many cases involve resistance to ACCase and ALS inhibitors, some biotypes also exhibit resistance to PSII inhibitors. hracglobal.comuwa.edu.au Enhanced metabolism is a frequently identified mechanism responsible for the wide-ranging cross-resistance observed in this species. hracglobal.com

Poa annua (Annual Bluegrass): In managed turf systems, populations of Poa annua have developed resistance to multiple herbicide groups. Studies have identified populations with resistance to PSII inhibitors (like simazine), ALS inhibitors, and microtubule assembly inhibitors. nih.gov One population (TX15-14) was found to have a target-site mutation in the psbA gene conferring resistance to PSII inhibitors, but also showed resistance to ALS and microtubule inhibitors, suggesting the presence of additional non-target-site resistance mechanisms. nih.gov

The tables below summarize examples of cross- and multiple-resistance patterns involving PSII inhibitors, the group to which urea herbicides belong.

Table 1: Examples of Cross-Resistance Patterns in Weed Populations

| Weed Species | Herbicide Class Exhibiting Resistance | Other Herbicide Classes with Cross-Resistance | Suspected Mechanism |

|---|---|---|---|

| Alopecurus myosuroides (Black-grass) | Substituted Ureas (e.g., chlorotoluron) | Aryloxyphenoxypropionates (ACCase inhibitors) | Enhanced Metabolism (Cytochrome P450s) nih.gov |

| Lolium rigidum (Rigid Ryegrass) | Triazines (PSII inhibitors) | Substituted Ureas (PSII inhibitors) | Enhanced Metabolism hracglobal.com |

Table 2: Examples of Multiple Resistance Patterns in Weed Populations

| Weed Species | Herbicide Class 1 Resistance | Herbicide Class 2 Resistance | Herbicide Class 3 Resistance |

|---|---|---|---|

| Poa annua (Annual Bluegrass) | PSII inhibitors (e.g., simazine) | ALS inhibitors (e.g., foramsulfuron) | Microtubule assembly inhibitors (e.g., pronamide) nih.gov |

| Alopecurus myosuroides (Black-grass) | ALS inhibitors | ACCase inhibitors | PSII inhibitors (e.g., isoproturon) researchgate.net |

| Lolium rigidum (Rigid Ryegrass) | ACCase inhibitors | ALS inhibitors | Dinitroanilines, Triazines, Substituted Ureas hracglobal.comuwa.edu.au |

These patterns highlight the evolutionary adaptability of weeds under selection pressure from herbicides. The development of cross-resistance and multiple resistance, particularly through versatile mechanisms like enhanced metabolism, poses a significant challenge to sustainable agriculture, making the management of such weed populations exceptionally difficult. hracglobal.com

Analytical Methodologies for 3 Cyclohexyl 1,1 Dimethylurea in Environmental Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating 3-Cyclohexyl-1,1-dimethylurea from other compounds present in a complex environmental matrix. The choice between liquid and gas chromatography depends on the compound's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. When coupled with a Diode Array Detector (DAD), HPLC allows for both quantification and preliminary identification based on the compound's ultraviolet (UV) absorption spectrum.

In a study on the water quality of the River Meuse, HPLC-DAD was used in combination with other techniques to identify this compound as a microcontaminant. researchgate.net This method is advantageous as it can acquire the spectra of all eluting, UV-absorbing organic compounds, providing a broad screening capability. researchgate.net For the analysis of phenylurea herbicides, a class of compounds to which this compound belongs, HPLC methods have been developed using C18 columns with mobile phases typically consisting of acetonitrile and water mixtures. scielo.br

Table 1: HPLC-DAD Parameters for Phenylurea Herbicide Analysis

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile and Water (45:55 v/v) |

| Flow Rate | 0.86 mL min⁻¹ |

| Detection Wavelength | 254 nm |

This table is based on a method validated for the quantification of the herbicide diuron (B1670789) and its metabolites, which are structurally related to this compound. scielo.br

Gas Chromatography (GC) is another viable technique for the analysis of this compound, particularly for volatile and thermally stable compounds. While some phenylurea herbicides can degrade at high temperatures, GC methods have been successfully developed for their analysis, often requiring a derivatization step to improve volatility and thermal stability. researchgate.net For instance, a method for determining 1,3-Dimethylurea in soil utilized a capillary column with a polyethylene glycol stationary phase. epa.gov

GC analysis of phenylurea herbicides has been shown to offer good resolution and selectivity, with detection limits in the nanogram per milliliter range. researchgate.net The choice of detector is crucial, with nitrogen-phosphorus detectors (NPD) or mass spectrometers being common choices for enhanced sensitivity and selectivity for nitrogen-containing compounds like ureas.

Mass Spectrometry for Identification and Confirmation

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and confirmation of this compound in environmental samples. It provides information about the molecular weight and structure of the analyte, offering a high degree of certainty.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This accuracy is critical for determining the elemental composition of an unknown compound and for differentiating it from other substances with similar nominal masses.

The combination of HPLC with Q-TOF MS was instrumental in identifying this compound in River Meuse water samples. researchgate.net This approach drastically reduces the number of possible chemical formulas for an unknown peak detected in the chromatogram. researchgate.net In studies of urban stormwater, an Agilent 6530 Quadrupole Time-of-Flight (QTOF) HRMS was used for the analysis of organic contaminants. sccwrp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the trace-level quantification of organic micropollutants in environmental matrices. lcms.czregulations.gov This technique combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.

In a large-scale screening of European streams, LC-HRMS (High-Resolution Mass Spectrometry) was used to detect and quantify 504 organic micropollutants, including this compound, at concentrations ranging from nanograms per liter to micrograms per liter. pangaea.de LC-MS/MS methods, often employing a triple quadrupole mass spectrometer, are used for targeted analysis of tire additives, including urea (B33335) compounds, in urban tributaries. escholarship.orguq.edu.au These methods utilize multiple reaction monitoring (MRM) for highly selective and sensitive detection. escholarship.org

Table 2: Typical LC-MS/MS Parameters for Tire Additive Analysis

| Parameter | Description |

|---|---|

| Chromatograph | ExionLC AD high-performance liquid chromatograph |

| Column | Kinetex biphenyl 100 Å analytical column (2.6 μm, 50 mm × 2.1 mm) |

| Injection Volume | 10 μL |

| Mass Spectrometer | SCIEX Triple Quad 6500+ LC-MS/MS |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode |

| Detection Mode | Multiple reaction monitoring (MRM) |

This table is based on the methodology reported for the analysis of tire additives in an Australian urban tributary. escholarship.org

Sample Preparation and Extraction Procedures for Environmental Analysis

Effective sample preparation is a critical step to isolate this compound from the complex environmental matrix and to concentrate it to levels suitable for instrumental analysis.

For water samples, solid-phase extraction (SPE) is a commonly used technique. sccwrp.org In the analysis of urban stormwater, C18 SPE cartridges were used to extract organic contaminants from one-liter water samples. The cartridges were conditioned, the sample was loaded, and after rinsing and drying, the analytes were eluted with methanol (B129727). The resulting extract was then concentrated before analysis. sccwrp.org

For soil and sediment samples, the extraction process is typically more rigorous. A common approach involves solvent extraction. For the analysis of 1,3-Dimethylurea in soil, a method was developed where the soil sample was shaken with methanol and water. epa.gov The mixture was then centrifuged to separate the solid and liquid phases. The aqueous extract was then evaporated, and the residue was redissolved in methanol for GC analysis. epa.gov

Method Validation and Quality Control in Trace Analysis

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For the trace analysis of this compound in environmental samples, this involves a comprehensive evaluation of several performance characteristics to ensure the reliability and accuracy of the results. Quality control procedures are then implemented to monitor the performance of the validated method during routine analysis.

A key performance characteristic is linearity , which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. For a direct injection ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, the linearity for this compound has been established over a defined concentration range, typically exhibiting a high coefficient of determination (R²) to ensure accurate quantification.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank environmental matrix and analyzed. The percentage of the added analyte that is recovered is a measure of the method's accuracy. While a broad recovery range of 18 ± 3.5% to 148 ± 19% has been reported for a group of plastic additives including this compound, specific recovery data for this compound is crucial for robust validation regulations.gov. Generally, mean recovery values within the range of 70-120% are considered acceptable for trace analysis in environmental matrices.

Precision is the degree of agreement among independent measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability assesses the precision over a short period under the same operating conditions, while intermediate precision evaluates the variations within a laboratory over a longer period, considering different analysts, equipment, and days. For trace analysis, an RSD of less than 20% is generally considered acceptable.

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for trace analysis, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is often determined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ corresponds to a signal-to-noise ratio of 10. For the analysis of this compound by UHPLC-MS/MS, specific LOD and LOQ values have been determined, demonstrating the method's sensitivity for detecting this compound at environmentally relevant concentrations.

Quality control measures are essential for ensuring the ongoing validity of analytical results. These include the regular analysis of procedural blanks to check for contamination, spiked samples to monitor accuracy and precision, and calibration standards to verify the instrument's response. The use of certified reference materials, when available, is also highly recommended for validating the entire analytical process.

Below are interactive data tables summarizing the validation parameters for the analysis of this compound using a direct injection UHPLC-MS/MS method.

Table 1: Linearity and Limits of Detection and Quantification for this compound

| Parameter | Value |

| Linear Range (µg/L) | 0.92–100 |

| Coefficient of Determination (R²) | 0.9974 |

| Limit of Detection (LOD) (µg/L) | 0.28 |

| Limit of Quantification (LOQ) (µg/L) | 0.92 |

Table 2: General Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | < 20% |

| Linearity (R²) | ≥ 0.99 |

Ecological Impact and Environmental Risk Assessment in Non Human Organisms

Ecotoxicity to Aquatic Invertebrates and Microorganisms

The ecotoxicological effects of 3-Cyclohexyl-1,1-dimethylurea on aquatic invertebrates and microorganisms have been a subject of investigation to understand its potential environmental impact. Studies have particularly focused on the crustacean Daphnia magna, a key indicator species in aquatic toxicity testing, as well as on broader algal and zooplankton communities.

Behavioral and Mortality Endpoints in Daphnia magna

Research indicates that this compound can induce both behavioral and lethal effects in Daphnia magna. Behavioral responses, such as changes in swimming speed, have been identified as sensitive sublethal endpoints.

In short-term verification tests, the addition of this compound to river water resulted in a notable increase in the swimming speed of daphnids. researchgate.net At a concentration of approximately 30 μg/L, the swimming speed was observed to increase up to 0.63 cm/s, which is significantly above the typical reference level of 0.35 - 0.49 cm/s for Daphnia of the size used in the experiments. researchgate.net An initial response in swimming behavior could be expected at a level of 10 μg/L, although the response was delayed by approximately 1-2 hours. researchgate.net

Long-term tests have demonstrated that this compound can also lead to mortality. researchgate.net While the addition of 3.5 and 10 μg/L of this compound for one day did not elicit a direct response, both increased swimming speed and mortality were observed at a concentration of 29 μg/L. researchgate.net Toxicological modeling using ECOSAR predicts a 48-hour median lethal concentration (LC50) of 180 mg/L for narcotic effects on Daphnia in a static test. researchgate.net However, the observed behavioral changes at much lower concentrations suggest a more specific mode of action than general narcosis. researchgate.net

**Interactive Data Table: Ecotoxicity of this compound to *Daphnia magna***

| Endpoint | Concentration | Observed Effect | Duration | Test Type |

|---|---|---|---|---|

| Behavioral (Swimming Speed) | ~30 µg/L | Increased to 0.63 cm/s | Short-term | Verification Test |

| Behavioral (Swimming Speed) | 10 µg/L | Initial response expected | Short-term | Verification Test |

| Mortality & Behavior | 29 µg/L | Increased swimming speed and mortality | Long-term | Verification Test |

| Mortality (LC50) | 180 mg/L | Predicted narcotic effects | 48 hours | Static Test (Model) |

Impacts on Algal and Zooplankton Communities

Phenylurea herbicides, the class to which this compound belongs, are known to primarily act by inhibiting photosynthesis. nih.gov This mode of action can have significant indirect effects on aquatic ecosystems. wur.nl By impairing the growth of primary producers such as algae and macrophytes, these herbicides can disrupt the food web. wur.nlresearchgate.net

Synergistic Toxicological Effects in Environmental Mixtures

The toxicological effects of this compound can be enhanced when it is present in combination with other pollutants, a phenomenon known as synergism. researchgate.net Environmental monitoring has revealed that this compound can co-occur with other chemicals in surface waters.

During one monitoring period, this compound was detected alongside elevated levels of hexamethoxymethylmelamine (HMMM) and pentamethoxymethylmelamine (PMMM). researchgate.net In another instance, it was found in combination with the herbicide isoproturon (B30282). researchgate.net These co-occurrences suggest that the observed toxicity to Daphnia, indicated by biomonitor alarms, may be at least partly attributable to this compound, with the response potentially being amplified by the presence of these other pollutants. researchgate.net The assessment of joint toxicity of herbicide mixtures is crucial, as the risk posed by such mixtures can be higher than that of individual compounds. nih.gov While the concept of concentration addition is often used to predict the effects of chemical mixtures, synergistic interactions can lead to greater than expected toxicity. nih.govplos.org

Ecological Risk Characterization in Specific Environmental Compartments

The ecological risk assessment of phenylurea herbicides is a critical component of environmental management to protect aquatic ecosystems. nih.govresearchgate.net These assessments often involve comparing environmental concentrations of the herbicide with toxicity data for relevant aquatic organisms. nih.gov For phenylurea herbicides, which are frequently detected in freshwater systems due to agricultural runoff, there is a potential risk to non-target organisms, particularly primary producers like algae. wur.nlnih.gov

Environmental Monitoring and Biomonitoring Applications

Environmental monitoring programs for pesticides are essential for assessing the quality of water bodies and ensuring the protection of aquatic life. nih.gov Phenylurea herbicides are often included in the list of target compounds for monitoring in river water and other freshwater systems due to their widespread use and potential for off-site transport. nih.govresearchgate.net

Biomonitoring, which utilizes the responses of living organisms to assess environmental quality, offers a complementary approach to chemical analysis. nih.gov The use of bioindicators can provide an integrated measure of the bioavailable fraction of contaminants and their combined effects. For instance, the behavioral responses of Daphnia magna, such as changes in swimming speed, have been used in continuous biomonitoring systems to detect the presence of toxic substances in river water, leading to the identification of this compound as a causative agent for toxicity alarms. researchgate.net This highlights the potential application of this compound as a chemical stressor that can be detected through biomonitoring, even if its specific use as a formal biomarker is not established. The biotransformation of other phenylurea herbicides, such as diuron (B1670789), by microorganisms is also being explored for the development of immunoassays for biomonitoring purposes. nih.gov

Future Research Directions and Unresolved Questions

Development of Novel Sustainable Synthesis Approaches

Traditional synthetic routes for urea-based herbicides often involve hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthesis methods for 3-Cyclohexyl-1,1-dimethylurea. This involves exploring alternative starting materials, employing environmentally benign solvents, and utilizing energy-efficient reaction conditions.

Key research thrusts include:

Catalytic Carbonylations: Investigating novel catalytic systems, such as those based on abundant and non-toxic metals, to replace hazardous phosgene (B1210022) derivatives in the carbonylation step of amine precursors. The use of carbon dioxide (CO2) as a C1 source is a particularly promising green alternative.

Flow Chemistry and Process Intensification: Implementing continuous flow manufacturing processes can offer significant advantages over traditional batch synthesis. These systems can improve reaction control, enhance safety, reduce waste, and allow for more efficient energy usage.

Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a core principle of green chemistry. Research into solid-state reactions or synthesis in aqueous media could significantly improve the environmental profile of this compound production.

Progress in these areas will be critical for the long-term viability and environmental acceptance of this herbicide.

Advanced Elucidation of Molecular Mechanisms in Biological Systems

While the primary mode of action for urea (B33335) herbicides—inhibition of photosystem II (PSII)—is well-established, a deeper understanding of the molecular interactions and downstream effects is still needed. Future research should focus on a more nuanced elucidation of these mechanisms in both target and non-target organisms.

Unresolved questions and research directions include:

High-Resolution Structural Biology: Obtaining high-resolution crystal structures of this compound bound to the D1 protein of PSII from various plant and algal species. This would provide precise insights into the binding interactions and could explain differences in sensitivity and the molecular basis of resistance.

"Omics" Approaches: Utilizing transcriptomics, proteomics, and metabolomics to map the global cellular response to this compound exposure in plants. This can uncover secondary modes of action, stress response pathways, and potential biomarkers of exposure.

Off-Target Interactions: Investigating potential interactions with other proteins and cellular pathways beyond PSII. While PSII is the primary target, understanding any secondary "off-target" effects is crucial for a complete toxicological profile.

Uptake and Translocation Dynamics: Studying the molecular mechanisms of how this compound is absorbed by roots and leaves, and how it is transported within the plant. Identifying the specific transporters involved could lead to strategies for enhancing its efficacy or selectivity. researchgate.net